molecular formula C13H18N2O B3275498 1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 6260-96-4

1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No. B3275498
CAS RN: 6260-96-4
M. Wt: 218.29 g/mol
InChI Key: PKGMHNFUSKQQBS-UHFFFAOYSA-N
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Description

The compound “1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone” is a unique chemical provided by Sigma-Aldrich . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Molecular Structure Analysis

The molecular weight of “1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone” is 203.24 . The molecular formula is C12H13NO2 .

Future Directions

A new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity, analgesic activity, ulcerogenic activity, lipid peroxidation, ulcer index and cyclooxygenase expression activities . This suggests that similar compounds could have potential therapeutic applications.

properties

IUPAC Name

1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-12(8-15(2)3)11-7-10(16-4)5-6-13(11)14-9/h5-7,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMHNFUSKQQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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